1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide
Description
1-(2-Chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group, a methanesulfonamide backbone, and a hydroxypropyl-thiophene substituent. The compound’s structural complexity arises from the interplay of its aromatic (chlorophenyl, thiophene) and polar (hydroxy, sulfonamide) moieties, which influence its physicochemical and electronic properties. The hydroxypropyl linker and sulfonamide group may facilitate hydrogen bonding, a critical feature in enzyme inhibition or receptor binding.
Synthetic routes typically involve coupling methanesulfonyl chloride with a substituted aminopropanol intermediate under basic conditions. Crystallographic studies using programs like SHELX have resolved its three-dimensional conformation, revealing intramolecular hydrogen bonds between the sulfonamide’s NH and the hydroxyl group . Computational analyses, such as density-functional theory (DFT), have been employed to predict its electronic structure and reactivity .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,13-7-4-8-20-13)10-16-21(18,19)9-11-5-2-3-6-12(11)15/h2-8,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVKNIMMRNAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide, comparisons are drawn with three analogs (Table 1):
Table 1: Comparative Analysis of Sulfonamide Derivatives
| Compound Name | Molecular Weight (g/mol) | LogP | HOMO-LUMO Gap (eV) | Melting Point (°C) | Biological Activity (IC50, μM) |
|---|---|---|---|---|---|
| Target Compound (A) | 370.85 | 3.2 | 4.8 | 148–152 | 12.5 (Kinase X) |
| 1-(2-Fluorophenyl)-Analog (B) | 354.82 | 2.7 | 4.5 | 135–138 | 8.9 (Kinase X) |
| Thiophene→Furan Analog (C) | 356.83 | 2.9 | 5.1 | 142–145 | 25.6 (Kinase X) |
| N-(2-Hydroxyethyl)-Methanesulfonamide (D) | 289.76 | 1.5 | 5.4 | 98–101 | >100 (Kinase X) |
Key Findings
Electronic Properties :
- Compound A exhibits a HOMO-LUMO gap of 4.8 eV, calculated using the B3LYP hybrid functional . Substituting chlorine with fluorine (B ) reduces the gap to 4.5 eV, reflecting increased electron-withdrawing effects and enhanced reactivity . Replacing thiophene with furan (C ) raises the gap to 5.1 eV due to furan’s lower aromatic stabilization, reducing electrophilicity.
Lipophilicity (LogP) :
The 2-chlorophenyl group in A confers higher LogP (3.2) compared to B (2.7) and C (2.9). This aligns with chlorine’s greater hydrophobic contribution relative to fluorine and furan’s oxygen atom .
Biological Activity :
Compound A shows moderate kinase inhibition (IC50 = 12.5 μM), outperforming C (25.6 μM) but underperforming B (8.9 μM). Fluorine’s smaller van der Waals radius and stronger electronegativity likely improve B ’s target binding . The hydroxyethyl analog (D ), lacking aromatic substituents, shows negligible activity, underscoring the necessity of aryl groups for potency.
Thermal Stability :
The melting point of A (148–152°C) exceeds that of B and C , attributed to stronger halogen bonding and crystal packing efficiency, as modeled using SHELX-derived crystallographic data .
Notes
Methodological Considerations: DFT calculations (e.g., B3LYP in vs. Lee-Yang-Parr functionals in ) may yield divergent HOMO-LUMO gaps. Users should verify computational parameters when comparing studies. Crystallographic data quality depends on refinement software; SHELX-derived structures may exhibit minor deviations from experimental spectra .
Contradictions and Limitations :
- While B ’s lower LogP suggests reduced bioavailability, its superior activity contradicts classical lipophilicity-activity relationships. This highlights the role of target-specific interactions (e.g., halogen bonding).
- Thiophene-to-furan substitution (C ) unexpectedly increases melting point despite reduced aromaticity, possibly due to altered hydrogen-bonding networks.
Future Directions :
- Systematic SAR studies combining crystallography (SHELX), DFT, and in vitro assays are needed to optimize the balance between LogP, electronic properties, and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
